4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a benzothiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:
- Benzyl group: Aromatic substituent at the 6-position of the tetrahydrothienopyridine ring, enhancing steric bulk and modulating solubility.
- Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in pharmacological applications.
Synthetic routes for analogous compounds often involve sulfonylation reactions (e.g., coupling sulfonyl chlorides with amine-containing intermediates) and cyclization steps to form the fused heterocyclic core .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O3S3.ClH/c39-32(25-14-16-26(17-15-25)44(40,41)38-19-8-1-2-9-20-38)36-34-31(33-35-28-12-6-7-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-4-3-5-11-24;/h3-7,10-17H,1-2,8-9,18-23H2,(H,36,39);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMGNLNUFUFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection.
Mode of Action
The compound interacts with its target, the HIV-1 RT, in a unique way. It exhibits an uncompetitive inhibition mode .
Biochemical Pathways
The compound affects the biochemical pathway involving the HIV-1 RT enzyme . By inhibiting this enzyme, it prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Pharmacokinetics
The effectiveness of the compound, as indicated by its low ic50 values (004 μM and 025 μM), suggests that it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 RT enzyme , which leads to a decrease in viral replication. The compound has been found to exhibit better inhibitory action than the reference compound, nevirapine.
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 679.3 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C34H35ClN4O3S3 |
| Molecular Weight | 679.3 g/mol |
| CAS Number | 1216640-00-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in various biochemical pathways, potentially slowing disease progression.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against a range of bacterial strains. Research indicates:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing promising antibacterial activity.
Neuroprotective Effects
Preliminary research suggests that the compound may offer neuroprotective benefits:
- Neurotransmitter Modulation : It appears to influence neurotransmitter levels in the brain, which could be beneficial in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. Results showed a significant reduction in tumor growth in treated cells compared to controls.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Azepan-1-ylsulfonyl vs. Dipropylsulfamoyl : The cyclic azepane group (target compound) likely enhances metabolic stability compared to linear dipropyl chains .
- Benzyl vs.
- Thiophene Acetamide vs. Sulfonamide : The acetamide group in ’s compound reduces hydrogen-bonding capacity, which may alter target binding affinity .
Physicochemical and Analytical Comparisons
NMR Spectroscopy
Regions of interest in $^1$H-NMR spectra (e.g., aromatic protons, sulfonamide NH) show distinct shifts due to substituent effects:
Mass Spectrometry (MS)
Molecular networking (cosine score analysis) clusters compounds with similar fragmentation patterns:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis involves multi-step reactions. Key steps include:
- Thiazole ring formation: React 3-(benzo[d]thiazol-2-yl) intermediates with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives under controlled conditions (e.g., using chloroacetyl chloride for acylation) .
- Sulfonylation: Introduce the azepane-1-sulfonyl group via coupling reactions, optimizing solvent polarity (e.g., DMF) and temperature (60–80°C) to enhance yield .
- Benzamide linkage: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety, ensuring anhydrous conditions .
- Purification: Employ gradient column chromatography (silica gel, CHCl₃:MeOH) to isolate the hydrochloride salt .
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer: Use a combination of:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole protons at δ 7.8–8.2 ppm, tetrahydrothieno protons at δ 2.5–3.5 ppm) .
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~750–780) .
- Elemental analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize assays aligned with the compound’s structural motifs:
- Kinase inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying via UV-Vis at λmax ~260–280 nm .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can computational modeling predict SAR for derivatives of this compound?
- Methodological Answer:
- Docking studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1M17). Focus on hydrogen bonds between the benzamide carbonyl and Lys721 .
- QSAR analysis: Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations to correlate with IC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer:
- Assay validation: Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to identify batch-to-batch variability or solvent effects (DMSO > 0.1% may inhibit kinases) .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Methodological Answer:
- Prodrug design: Introduce ester groups at the azepane nitrogen to enhance oral bioavailability .
- Tissue distribution: Use radiolabeled (¹⁴C) compound in rodent models, quantifying via scintillation counting .
Q. What mechanistic insights can be gained from metabolomic profiling?
- Methodological Answer:
- LC-MS/MS metabolomics: Identify phase I metabolites (e.g., hydroxylation at the tetrahydrothieno ring) and phase II conjugates (glucuronidation) .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
